molecular formula C11H21FN2O2 B12307765 (3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine

(3R,4R)-N-Boc-4-fluoro-N-methylpiperidin-3-amine

Cat. No.: B12307765
M. Wt: 232.29 g/mol
InChI Key: JDXULPYBAYEORK-UHFFFAOYSA-N
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Description

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate is a compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group

Preparation Methods

The synthesis of tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate Formation: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control over reaction conditions .

Chemical Reactions Analysis

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps . Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the electronic environment of the molecule. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate, particularly the influence of the fluorine atom on its chemical and biological behavior.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-(4-fluoropiperidin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3

InChI Key

JDXULPYBAYEORK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCCC1F

Origin of Product

United States

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